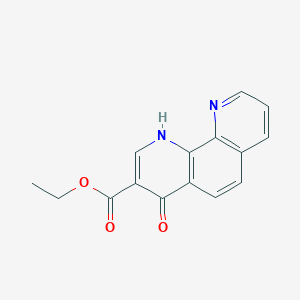

1,4-DPCA ethyl ester

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

ethyl 4-oxo-1H-1,10-phenanthroline-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O3/c1-2-20-15(19)11-8-17-13-10(14(11)18)6-5-9-4-3-7-16-12(9)13/h3-8H,2H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUPWGIFULUYTQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CNC2=C(C1=O)C=CC3=C2N=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70964286 | |

| Record name | Ethyl 4-oxo-1,4-dihydro-1,10-phenanthroline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70964286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86443-19-8, 49590-04-7 | |

| Record name | NSC371161 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=371161 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC302848 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=302848 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 4-oxo-1,4-dihydro-1,10-phenanthroline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70964286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanism of Action of 1,4-DPCA Ethyl Ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of 1,4-dihydrophenonthrolin-4-one-3-carboxylic acid (1,4-DPCA), the active form of 1,4-DPCA ethyl ester. It is established in medicinal chemistry that ethyl esters of carboxylic acid-containing drugs often function as prodrugs, which are converted to the active carboxylic acid form in the body through the action of esterase enzymes.[1][2][3][4] This enhances properties such as membrane permeability. This guide will focus on the mechanism of the active 1,4-DPCA molecule.

Core Mechanism of Action: Inhibition of Prolyl-4-Hydroxylases and FIH

The primary mechanism of action of 1,4-DPCA is the inhibition of a class of enzymes known as prolyl-4-hydroxylases (PHDs), as well as Factor Inhibiting HIF (FIH).[5][6] These enzymes are critical regulators of the Hypoxia-Inducible Factor (HIF) signaling pathway.

Under normal oxygen conditions (normoxia), PHDs hydroxylate specific proline residues on the alpha subunit of HIF-1 (HIF-1α). This hydroxylation event marks HIF-1α for recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, leading to its rapid ubiquitination and subsequent degradation by the proteasome.[7][8] FIH, an asparaginyl hydroxylase, also contributes to the suppression of HIF-1α activity.

1,4-DPCA acts as a competitive inhibitor of these hydroxylases.[6] By blocking the activity of PHDs and FIH, 1,4-DPCA prevents the degradation of HIF-1α, even in the presence of normal oxygen levels.[6][8] This leads to the stabilization and accumulation of HIF-1α in the cytoplasm. The stabilized HIF-1α then translocates to the nucleus, where it dimerizes with HIF-1β (also known as ARNT). This active HIF-1 complex binds to Hypoxia-Response Elements (HREs) in the promoter regions of target genes, initiating their transcription.

Downstream Signaling and Cellular Effects

The stabilization of HIF-1α by 1,4-DPCA triggers a cascade of downstream events that collectively promote tissue regeneration and modulate cellular metabolism and immune responses.

Angiogenesis and Cell Migration

HIF-1α activation leads to the increased expression of genes involved in angiogenesis and cell migration. Key target genes include:

-

Vascular Endothelial Growth Factor A (VEGFA): A potent signaling protein that stimulates the formation of new blood vessels.

-

Chemokine (C-X-C motif) ligand 12 (CXCL12) and its receptor CXCR4: This chemokine axis plays a crucial role in guiding the migration of various cell types, including immune cells and progenitor cells, to sites of injury.[9]

Metabolic Reprogramming

1,4-DPCA treatment induces a shift in cellular metabolism from oxidative phosphorylation to aerobic glycolysis, a state often observed in rapidly proliferating cells and embryonic tissues.[1][3] This metabolic reprogramming is achieved through the upregulation of glycolytic enzymes and transporters, including:

-

Glucose Transporter 1 (GLUT1): Facilitates the uptake of glucose into the cell.

-

Lactate Dehydrogenase A (LDHA): Converts pyruvate (B1213749) to lactate.

-

Phosphoglycerate Kinase 1 (PGK1): An enzyme in the glycolytic pathway.

-

Pyruvate Dehydrogenase Kinase 1 (PDK1): Inhibits the conversion of pyruvate to acetyl-CoA, thereby shunting pyruvate away from the TCA cycle.[1][3]

Immune Modulation and Tissue Regeneration

The HIF-1α pathway activated by 1,4-DPCA also influences the immune response, contributing to a pro-regenerative environment. Notably, 1,4-DPCA has been shown to promote the recruitment of FOXP3+ T regulatory (Treg) cells to sites of injury.[9] This effect is mediated, at least in part, by the upregulation of the CXCL12/CXCR4 axis.[9] Treg cells are known to suppress inflammation and promote tissue repair.

In preclinical models, particularly in the context of periodontitis, the administration of 1,4-DPCA in a hydrogel formulation has been demonstrated to significantly enhance the regeneration of both alveolar bone and surrounding soft tissues.[3][9] This regenerative effect is associated with increased expression of osteogenic genes, decreased levels of pro-inflammatory cytokines, and an abundance of Treg cells in the treated tissues.[9]

Quantitative Data

The following tables summarize the key quantitative data reported for 1,4-DPCA.

| Parameter | Value | Cell/System | Reference |

| IC50 (Collagen Hydroxylation) | 2.4 µM | Human foreskin fibroblasts | [6] |

| IC50 (Factor Inhibiting HIF - FIH) | 60 µM | In vitro | [6] |

| IC50 (Avian Prolyl 4-Hydroxylase) | 3.6 µM | Embryonic chick tendon cells | [6] |

Table 1: In Vitro Inhibitory Concentrations of 1,4-DPCA.

| Gene | Fold Change (vs. Control) | Tissue | Model | Reference |

| LDHA | ~2.5 | Jaw Tissue | Mouse Periodontitis | [1] |

| PDK1 | ~3.0 | Jaw Tissue | Mouse Periodontitis | [1] |

| GLUT1 | ~2.0 | Jaw Tissue | Mouse Periodontitis | [1] |

| PGK1 | ~4.0 | Jaw Tissue | Mouse Periodontitis | [1] |

| VEGFA | ~2.5 | Gingival Tissue | Mouse Periodontitis | [9] |

| CXCL12 | ~2.0 | Gingival Tissue | Mouse Periodontitis | [9] |

| CXCR4 | ~2.0 | Gingival Tissue | Mouse Periodontitis | [9] |

Table 2: In Vivo Gene Expression Changes Following 1,4-DPCA Treatment. (Note: Values are approximate based on graphical data from the cited literature).

Experimental Protocols

Western Blot Analysis for HIF-1α Stabilization

This protocol is adapted from standard methodologies for detecting the transient HIF-1α protein.[7][8]

-

Cell Culture and Treatment: Plate cells and grow to 70-80% confluency. Treat with this compound at desired concentrations and time points. A positive control, such as cobalt chloride (CoCl2) or desferrioxamine (DFO), should be used to induce HIF-1α stabilization.

-

Protein Extraction:

-

Wash cells quickly with ice-cold PBS.

-

Lyse cells on ice using RIPA buffer supplemented with a protease inhibitor cocktail. Due to the rapid degradation of HIF-1α, this step must be performed quickly.

-

For enhanced detection, nuclear extraction is recommended as stabilized HIF-1α translocates to the nucleus.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Centrifuge at ~14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant (total cellular protein) or proceed with nuclear protein isolation.

-

-

Protein Quantification: Determine protein concentration using a standard assay (e.g., BCA assay).

-

SDS-PAGE and Transfer:

-

Load 30-50 µg of protein per lane on an 8% polyacrylamide gel.

-

Perform electrophoresis to separate proteins by size.

-

Transfer proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate with a primary antibody specific for HIF-1α (e.g., 1:1000 dilution) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with an HRP-conjugated secondary antibody (e.g., 1:10,000 dilution) for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using an imaging system. A loading control, such as β-actin or PCNA (for nuclear extracts), should be probed on the same membrane to ensure equal protein loading.

Quantitative Real-Time PCR (qPCR) for HIF-1α Target Gene Expression

This protocol outlines the general steps for measuring changes in gene expression following 1,4-DPCA treatment.[1][9]

-

Cell/Tissue Treatment and RNA Extraction:

-

Treat cells or experimental animals with this compound as required.

-

Harvest cells or tissues and immediately extract total RNA using a commercial kit (e.g., RNeasy) according to the manufacturer's instructions.

-

-

cDNA Synthesis:

-

Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.

-

-

qPCR Reaction:

-

Prepare the qPCR reaction mix containing: cDNA template, forward and reverse primers for the gene of interest (e.g., VEGFA, GLUT1), and a SYBR Green or TaqMan master mix.

-

Run the reaction on a real-time PCR system. A typical cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) for each gene.

-

Normalize the Ct values of the target genes to a housekeeping gene (e.g., ACTB, GAPDH, or 18S rRNA).

-

Calculate the relative fold change in gene expression using the ΔΔCt method.

-

Visualizations

Caption: Signaling pathway of this compound mechanism of action.

Caption: Experimental workflow for HIF-1α stabilization analysis.

References

- 1. Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods [scirp.org]

- 2. uobabylon.edu.iq [uobabylon.edu.iq]

- 3. Redirecting [linkinghub.elsevier.com]

- 4. Ester Prodrugs - Recent Advancement in Prodrugs [ebrary.net]

- 5. caymanchem.com [caymanchem.com]

- 6. Inhibition of prolyl 4-hydroxylase in vitro and in vivo by members of a novel series of phenanthrolinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. escholarship.org [escholarship.org]

- 9. Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Activity of 1,4-DPCA Ethyl Ester: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-dihydrophenonthrolin-4-one-3-carboxylic acid (1,4-DPCA) and its derivatives are synthetic compounds that have garnered significant interest in the scientific community for their potent biological activities. This technical guide focuses on the biological activity of 1,4-DPCA ethyl ester, a key derivative of 1,4-DPCA. The primary mechanism of action for this class of compounds revolves around the stabilization of Hypoxia-Inducible Factor-1α (HIF-1α), a master regulator of the cellular response to low oxygen conditions (hypoxia). By inhibiting the enzymes responsible for HIF-1α degradation, 1,4-DPCA and its ethyl ester can mimic a hypoxic state, leading to the activation of a cascade of downstream genes involved in angiogenesis, cell survival, and metabolism. This guide provides an in-depth overview of the quantitative data, experimental protocols, and signaling pathways associated with the biological activity of this compound and its parent compound.

Core Mechanism of Action: HIF-1α Stabilization

Under normal oxygen conditions (normoxia), HIF-1α is continuously synthesized and rapidly degraded. This degradation is initiated by the hydroxylation of specific proline residues within the oxygen-dependent degradation domain (ODD) of HIF-1α by a family of enzymes known as prolyl hydroxylases (PHDs). This hydroxylation event allows the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex to recognize and polyubiquitinate HIF-1α, targeting it for proteasomal degradation. A second level of regulation is mediated by Factor Inhibiting HIF (FIH), an asparaginyl hydroxylase that hydroxylates an asparagine residue in the C-terminal transactivation domain of HIF-1α, thereby preventing its interaction with transcriptional coactivators.

1,4-DPCA and its ethyl ester are inhibitors of both PHDs and FIH.[1] By blocking the activity of these enzymes, they prevent the degradation of HIF-1α, allowing it to accumulate, translocate to the nucleus, dimerize with HIF-1β, and activate the transcription of a wide range of target genes.

Quantitative Data

| Compound | Target | Assay Type | IC50 Value | Reference |

| 1,4-DPCA | Prolyl-4-hydroxylase | Collagen Hydroxylation Inhibition | 2.4 µM | |

| 1,4-DPCA | Factor Inhibiting HIF (FIH) | In vitro enzyme inhibition | 60 µM |

Signaling Pathways

The stabilization of HIF-1α by this compound initiates a complex signaling cascade with wide-ranging physiological effects. The following diagrams illustrate the core HIF-1α signaling pathway and the mechanism of its stabilization by inhibitors like this compound.

Caption: HIF-1α Signaling Under Normoxia vs. Hypoxia/Inhibitor Conditions.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the biological activity of HIF-1α stabilizers like this compound.

In Vitro Prolyl Hydroxylase (PHD) Inhibition Assay (AlphaScreen)

This assay quantifies the ability of a compound to inhibit the hydroxylation of a HIF-1α peptide by a PHD enzyme.

Materials:

-

Recombinant PHD2 enzyme

-

Biotinylated HIF-1α peptide (e.g., residues 556-574)

-

Fe(II) sulfate

-

L-ascorbic acid

-

2-oxoglutarate (2OG)

-

AlphaScreen® Streptavidin Donor Beads

-

AlphaScreen® Protein A Acceptor Beads

-

Anti-hydroxy-proline antibody

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 0.01% Tween-20, 0.1% BSA)

-

Test compound (this compound) dissolved in DMSO

-

384-well microplate

Procedure:

-

Prepare a reaction mixture containing PHD2 enzyme, Fe(II), and L-ascorbic acid in the assay buffer.

-

Add the test compound at various concentrations to the wells of the microplate.

-

Incubate the enzyme and inhibitor mixture for a defined period (e.g., 15 minutes) at room temperature.

-

Initiate the reaction by adding a substrate mixture containing the biotinylated HIF-1α peptide and 2OG.

-

Allow the enzymatic reaction to proceed for a specified time (e.g., 10 minutes) at room temperature.

-

Stop the reaction and add a mixture of AlphaScreen® beads pre-incubated with the anti-hydroxy-proline antibody.

-

Incubate the plate in the dark at room temperature for 1 hour to allow for bead proximity binding.

-

Read the luminescence signal using a suitable plate reader. The signal is inversely proportional to the degree of PHD inhibition.

-

Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Caption: Workflow for an in vitro PHD Inhibition AlphaScreen Assay.

Cell-Based HIF-1α Stabilization Assay (Western Blot)

This method is used to determine if a compound can increase the intracellular levels of HIF-1α protein in cultured cells.

Materials:

-

Human cell line (e.g., HEK293, HeLa)

-

Cell culture medium and supplements

-

Test compound (this compound)

-

Positive control (e.g., CoCl₂, DMOG)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

Western blot transfer system

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against HIF-1α

-

Primary antibody against a loading control (e.g., β-actin, GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Seed cells in culture plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound, a vehicle control (DMSO), and a positive control for a specified duration (e.g., 4-8 hours).

-

Wash the cells with ice-cold PBS and lyse them using the lysis buffer.

-

Harvest the cell lysates and determine the protein concentration.

-

Denature the protein samples and separate them by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against HIF-1α overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.

-

Quantify the band intensities to determine the relative increase in HIF-1α levels.

Caption: Workflow for a Cell-Based HIF-1α Stabilization Western Blot Assay.

Conclusion

This compound is a promising small molecule that targets the HIF-1α signaling pathway. Through the inhibition of prolyl and asparaginyl hydroxylases, it effectively stabilizes HIF-1α, leading to the transcriptional activation of genes that mediate cellular adaptation to hypoxia. While specific quantitative data for the ethyl ester is still emerging, the well-characterized activity of its parent compound, 1,4-DPCA, provides a strong foundation for its continued investigation. The experimental protocols detailed in this guide offer robust methods for researchers to further elucidate the biological activity and therapeutic potential of this compound and other related HIF-1α stabilizers.

References

1,4-DPCA Ethyl Ester: A Technical Guide to its Function as a Factor Inhibiting HIF (FIH) Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of 1,4-dihydrophenonthroline-4-one-3-carboxylic acid (1,4-DPCA) ethyl ester, a key small molecule inhibitor of Factor Inhibiting Hypoxia-Inducible Factor (FIH). This guide details its mechanism of action, presents available quantitative data, outlines relevant experimental protocols, and visualizes the associated signaling pathways and experimental workflows.

Introduction to HIF Signaling and the Role of FIH

Hypoxia-Inducible Factors (HIFs) are master transcriptional regulators that play a critical role in the cellular response to low oxygen levels (hypoxia). The HIF transcription factor is a heterodimer composed of an oxygen-labile α-subunit (HIF-α) and a stable β-subunit (HIF-β). Under normoxic conditions, the HIF-α subunit is targeted for proteasomal degradation through the action of prolyl hydroxylases (PHDs).

Factor Inhibiting HIF (FIH), an asparaginyl hydroxylase, provides a further layer of regulation on HIF activity. FIH hydroxylates a specific asparagine residue (Asn803 in human HIF-1α) within the C-terminal transactivation domain (C-TAD) of HIF-α.[1] This hydroxylation event sterically hinders the recruitment of the p300/CBP coactivators, thereby suppressing the transcriptional activity of the HIF complex, even if HIF-α has stabilized and translocated to the nucleus.[1][2] Inhibition of FIH, therefore, presents a therapeutic strategy to enhance HIF-dependent gene expression, which is beneficial in conditions such as ischemia and anemia.

1,4-DPCA Ethyl Ester: An FIH Inhibitor

This compound is a cell-permeable derivative of 1,4-DPCA. It is believed to act as a pro-drug, with the ethyl ester group facilitating its passage across the cell membrane. Once inside the cell, it is likely hydrolyzed to its active form, 1,4-DPCA, which then inhibits FIH.

Mechanism of Action

1,4-DPCA functions as a competitive inhibitor of FIH with respect to its co-substrate, 2-oxoglutarate (2-OG). By binding to the active site of FIH, it prevents the hydroxylation of the asparagine residue on HIF-α. This allows for the recruitment of transcriptional coactivators and subsequent expression of HIF target genes. It is important to note that 1,4-DPCA also exhibits inhibitory activity against PHDs, which can lead to the stabilization of HIF-α protein levels.[3][4]

Quantitative Data

The following table summarizes the available quantitative data for the inhibitory activity of 1,4-DPCA. Note that the IC50 value is for the parent compound, 1,4-DPCA, and not the ethyl ester form.

| Compound | Target | Assay Type | IC50 Value | Reference |

| 1,4-DPCA | Factor Inhibiting HIF (FIH) | In vitro enzymatic assay | 60 µM | [3][4] |

| 1,4-DPCA | Prolyl-4-hydroxylase | Collagen hydroxylation in human foreskin fibroblasts | 2.4 µM | [3][4] |

Signaling Pathways and Experimental Workflows

HIF-1α Regulation and Inhibition by this compound

The following diagram illustrates the canonical HIF-1α signaling pathway and the point of intervention for an FIH inhibitor like 1,4-DPCA.

Caption: HIF-1α Regulation and FIH Inhibition.

Experimental Workflow for Evaluating this compound

This diagram outlines a typical workflow for characterizing the activity of this compound.

Caption: Workflow for FIH Inhibitor Evaluation.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize this compound as an FIH inhibitor.

In Vitro FIH Inhibition Assay

This protocol is designed to determine the IC50 value of 1,4-DPCA against purified FIH enzyme.

Objective: To quantify the inhibitory potency of 1,4-DPCA on FIH activity.

Materials:

-

Recombinant human FIH

-

HIF-1α C-TAD peptide substrate (e.g., residues 786-826)

-

2-oxoglutarate (2-OG)

-

Ascorbate

-

Ferrous sulfate (B86663) ((NH₄)₂Fe(SO₄)₂)

-

1,4-DPCA

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Detection reagent (e.g., antibodies specific for hydroxylated HIF-1α Asn803, or mass spectrometry)

Procedure:

-

Compound Preparation: Prepare a stock solution of 1,4-DPCA in a suitable solvent (e.g., DMSO). Create a serial dilution of the compound in the assay buffer.

-

Reaction Mixture: In a microplate, combine the assay buffer, recombinant FIH, ascorbate, and ferrous sulfate.

-

Inhibitor Addition: Add the diluted 1,4-DPCA or vehicle control (DMSO) to the respective wells.

-

Substrate Addition: Add the HIF-1α peptide substrate to all wells.

-

Initiation of Reaction: Initiate the reaction by adding 2-OG.

-

Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes).

-

Termination: Stop the reaction (e.g., by adding EDTA or a strong acid).

-

Detection: Quantify the amount of hydroxylated peptide using a suitable detection method (e.g., ELISA with a specific antibody or MALDI-TOF mass spectrometry).

-

Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular HIF-1α Stabilization Assay (Western Blot)

This protocol assesses the effect of this compound on the stabilization of HIF-1α protein in cultured cells.

Objective: To determine if this compound leads to an accumulation of HIF-1α protein in cells.

Materials:

-

Cell line (e.g., HEK293, HeLa)

-

This compound

-

Cell culture medium and supplements

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibody against HIF-1α

-

Secondary antibody (HRP-conjugated)

-

Loading control antibody (e.g., β-actin or GAPDH)

-

Chemiluminescent substrate

Procedure:

-

Cell Seeding: Seed cells in a multi-well plate and allow them to attach overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 4-24 hours). A positive control such as cobalt chloride (CoCl₂) or dimethyloxalylglycine (DMOG) should be included.

-

Cell Lysis: Wash the cells with PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

-

SDS-PAGE and Western Blotting:

-

Separate the protein lysates by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

-

Incubate the membrane with the primary anti-HIF-1α antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Incubate with the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Probe for a loading control to ensure equal protein loading.

-

-

Densitometry: Quantify the band intensities to determine the relative levels of HIF-1α protein.

HIF-1α Transcriptional Activity Assay (Luciferase Reporter Assay)

This protocol measures the effect of this compound on the transcriptional activity of HIF-1.

Objective: To quantify the functional consequence of FIH inhibition on HIF-mediated gene transcription.

Materials:

-

Cell line (e.g., HEK293T)

-

A luciferase reporter plasmid containing Hypoxia Response Elements (HREs)

-

A control plasmid for normalization (e.g., Renilla luciferase)

-

Transfection reagent

-

This compound

-

Luciferase assay reagent

Procedure:

-

Transfection: Co-transfect the cells with the HRE-luciferase reporter plasmid and the control plasmid.

-

Compound Treatment: After 24 hours, treat the transfected cells with different concentrations of this compound or vehicle control.

-

Incubation: Incubate the cells for an appropriate period (e.g., 16-24 hours).

-

Cell Lysis: Lyse the cells according to the luciferase assay kit manufacturer's instructions.

-

Luciferase Assay: Measure the firefly and Renilla luciferase activities using a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. Calculate the fold change in luciferase activity relative to the vehicle-treated control.

Conclusion

This compound serves as a valuable research tool for studying the physiological and pathological roles of the HIF signaling pathway. Its ability to inhibit FIH, and consequently upregulate HIF transcriptional activity, makes it a compound of interest for therapeutic applications where enhanced hypoxia response is desired. The experimental protocols outlined in this guide provide a framework for the comprehensive evaluation of this and other potential FIH inhibitors. Further research is warranted to fully elucidate the therapeutic potential and selectivity profile of 1,4-DPCA and its derivatives.

References

- 1. Quantitative Mass Spectrometry Reveals Dynamics of Factor-inhibiting Hypoxia-inducible Factor-catalyzed Hydroxylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cellular thermal shift and clickable chemical probe assays for the determination of drug-target engagement in live cells - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. HIF-1 alpha Transcription Factor Assay Kit (ab133104) | Abcam [abcam.com]

The Role of 1,4-DPCA Ethyl Ester in HIF-1α Stabilization: A Technical Guide

Executive Summary: The cellular response to hypoxia is primarily orchestrated by the Hypoxia-Inducible Factor-1α (HIF-1α), a transcription factor crucial for adaptation to low oxygen environments. Under normal oxygen conditions (normoxia), HIF-1α is rapidly degraded. Its stabilization is a key therapeutic goal in regenerative medicine and for treating ischemic conditions. 1,4-dihydrophenonthrolin-4-one-3-carboxylic acid (1,4-DPCA), and its derivative 1,4-DPCA ethyl ester, are potent small molecule inhibitors of prolyl-4-hydroxylase domain (PHD) enzymes. By inhibiting these oxygen-sensing enzymes, 1,4-DPCA effectively prevents HIF-1α degradation, leading to its accumulation and the subsequent activation of hypoxia-responsive genes. This guide provides an in-depth overview of the mechanism of action of 1,4-DPCA, quantitative data on its efficacy, detailed experimental protocols for its study, and the biological consequences of its activity.

The HIF-1α Signaling Pathway: A Primer

Hypoxia-Inducible Factor-1 (HIF-1) is a heterodimeric transcription factor composed of an oxygen-labile α-subunit (HIF-1α) and a constitutively expressed β-subunit (HIF-1β or ARNT). The regulation of HIF-1 activity is almost entirely dependent on the stability of the HIF-1α subunit.

Under Normoxic Conditions: In the presence of sufficient oxygen, HIF-1α is continuously synthesized and just as rapidly degraded. This degradation is initiated by a class of Fe(II) and 2-oxoglutarate-dependent dioxygenases known as prolyl hydroxylase domain (PHD) enzymes (primarily PHD1, PHD2, and PHD3).[1][2] These enzymes hydroxylate specific proline residues (Pro-402 and Pro-564 in human HIF-1α) within the oxygen-dependent degradation domain (ODDD).[2] This post-translational modification allows the von Hippel-Lindau tumor suppressor protein (pVHL), the recognition component of an E3 ubiquitin ligase complex, to bind to HIF-1α.[1][2] This binding event leads to the ubiquitination of HIF-1α and its subsequent degradation by the 26S proteasome.[1][3]

Under Hypoxic Conditions: When oxygen levels are low, PHD enzymes are inactive due to the absence of their co-substrate, molecular oxygen. Consequently, HIF-1α is not hydroxylated and escapes recognition by pVHL.[2] The stabilized HIF-1α protein accumulates in the cytoplasm and translocates to the nucleus, where it dimerizes with HIF-1β. This active HIF-1 complex then binds to Hypoxia-Response Elements (HREs) in the promoter regions of target genes, initiating their transcription.[1] These genes are involved in critical adaptive processes such as angiogenesis (e.g., VEGF), glucose metabolism (e.g., GLUT1, PGK1), and cell survival.[4][5][6]

Mechanism of Action of this compound

1,4-DPCA is a potent inhibitor of the PHD enzyme family.[4][7] Its ethyl ester form, this compound, is a related compound that functions as a pro-drug, facilitating cellular uptake before being hydrolyzed to the active 1,4-DPCA molecule. The primary mechanism of 1,4-DPCA is to mimic the hypoxic state by pharmacologically inhibiting PHD activity even under normoxic conditions.

By binding to the active site of PHDs, 1,4-DPCA competitively inhibits the hydroxylation of proline residues on the HIF-1α subunit.[7][8] This inhibition prevents the subsequent cascade of pVHL binding, ubiquitination, and proteasomal degradation.[8] The result is the robust stabilization and accumulation of HIF-1α protein, leading to the activation of its downstream transcriptional program.[5][7] While its primary targets are PHDs, 1,4-DPCA has also been shown to inhibit the Factor Inhibiting HIF (FIH) with a lower potency.[4] FIH is an asparaginyl hydroxylase that can suppress the transcriptional activity of HIF-1α, so its inhibition represents a secondary mechanism by which 1,4-DPCA can enhance the hypoxic response.

Quantitative Data on 1,4-DPCA Activity

The efficacy of 1,4-DPCA has been quantified in various assays, demonstrating its potent inhibitory action and downstream biological effects.

| Parameter | Value | Target/System | Reference |

| IC₅₀ | 2.4 µM | Collagen Hydroxylation (Prolyl-4-Hydroxylase) | [4] |

| IC₅₀ | 60 µM | Factor Inhibiting HIF (FIH) | [4] |

Studies have demonstrated that treatment with 1,4-DPCA leads to a significant increase in HIF-1α protein levels in both in vitro and in vivo models.[7][8] This stabilization directly translates to the upregulation of HIF-1α target genes, which is critical for its therapeutic effects.

| Target Gene | Organism/Cell Type | Treatment | Fold Change (mRNA) | Reference |

| Vegfa | Mouse B6 Cells | 1,4-DPCA (24 hours) | Increased | [4] |

| Hmox1 | Mouse B6 Cells | 1,4-DPCA (24 hours) | Increased | [4] |

| Ldh-a | Mouse B6 Cells | 1,4-DPCA (24 hours) | Increased | [4] |

| Pgk1 | Mouse B6 Cells | 1,4-DPCA (24 hours) | Increased | [4] |

| Pdk1 | Mouse B6 Cells | 1,4-DPCA (24 hours) | Increased | [4] |

| Glut1 | Mouse B6 Cells | 1,4-DPCA (24 hours) | Increased | [4] |

Key Experimental Protocols

Analyzing the stabilization of HIF-1α requires specific considerations due to the protein's inherent instability under normoxic conditions.

Western Blot Analysis of HIF-1α Stabilization

This is the most common method to quantify changes in HIF-1α protein levels.

Critical Considerations:

-

Rapid Sample Preparation: HIF-1α has a half-life of less than 5 minutes in normoxia.[9] All lysis and extraction steps must be performed rapidly and on ice to prevent artefactual degradation.[1]

-

Nuclear Extracts: Since stabilized HIF-1α translocates to the nucleus, using nuclear extracts is highly recommended for a more robust signal.[1][10]

-

Positive Controls: Always include a positive control, such as lysates from cells treated with a hypoxia-mimetic agent (e.g., cobalt chloride, CoCl₂) or cells incubated in a hypoxic chamber (1-5% O₂).[10]

-

Loading Control: Use a loading control (e.g., β-actin, α-tubulin for total lysates; Lamin B1 for nuclear extracts) to ensure equal protein loading.

Protocol:

-

Cell Lysis:

-

Wash cells quickly with ice-cold Phosphate-Buffered Saline (PBS).

-

Add ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail.

-

Scrape cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate on ice for 15-30 minutes.

-

-

Centrifugation: Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.[1]

-

Protein Quantification: Collect the supernatant and determine the protein concentration using a standard assay (e.g., BCA).

-

Sample Preparation: Mix the protein lysate with Laemmli sample buffer and boil at 95-100°C for 5 minutes.

-

SDS-PAGE: Load 30-50 µg of protein per lane onto an 8% (or lower) Tris-glycine polyacrylamide gel. Run the gel until adequate separation is achieved.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane. Confirm transfer efficiency with Ponceau S staining.[10]

-

Blocking: Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[9]

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for HIF-1α (e.g., diluted 1:500-1:2000 in blocking buffer) overnight at 4°C.[1]

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[1]

-

Detection: Wash the membrane again as in step 9. Apply an Enhanced Chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imager or X-ray film.[9]

Immunofluorescence/Immunohistochemistry

This technique allows for the visualization of HIF-1α expression and its subcellular localization. Following treatment with 1,4-DPCA, a marked increase in nuclear staining for HIF-1α is expected.

Protocol Outline:

-

Cell/Tissue Preparation: Fix cells or tissue sections with paraformaldehyde.

-

Permeabilization: Use a detergent (e.g., Triton X-100) to permeabilize cell membranes.

-

Blocking: Block with a suitable serum to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate with an anti-HIF-1α antibody.

-

Secondary Antibody Incubation: Incubate with a fluorescently-labeled secondary antibody.

-

Counterstaining: Stain nuclei with DAPI.

-

Imaging: Visualize using a fluorescence or confocal microscope.

Quantitative Real-Time PCR (qPCR)

qPCR is used to measure the change in mRNA expression of HIF-1α target genes following stabilization by 1,4-DPCA.

Protocol Outline:

-

RNA Extraction: Isolate total RNA from control and 1,4-DPCA-treated cells.

-

cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA).

-

qPCR Reaction: Perform qPCR using primers specific for target genes (VEGFA, GLUT1, etc.) and a reference gene (e.g., HPRT, GAPDH).

-

Data Analysis: Calculate the relative fold change in gene expression using the ΔΔCt method.

Biological Consequences and Therapeutic Potential

The pharmacological stabilization of HIF-1α by 1,4-DPCA has profound biological effects, making it a promising agent in regenerative medicine. By upregulating a suite of target genes, 1,4-DPCA promotes:

-

Angiogenesis: Increased expression of VEGF stimulates the formation of new blood vessels, which is critical for tissue repair and regeneration.[7]

-

Metabolic Reprogramming: Upregulation of glycolytic enzymes shifts cellular metabolism towards aerobic glycolysis, an energetic state favored by stem cells and proliferating tissues.[5][6]

-

Stem Cell and Progenitor Cell Recruitment: HIF-1α stabilization can induce the expression of stem and progenitor cell markers and promote cell de-differentiation, contributing to enhanced healing.[5][6][8]

-

Tissue Regeneration: In preclinical models, 1,4-DPCA has been shown to promote the regeneration of soft tissue, alveolar bone lost due to periodontitis, and accelerate wound healing.[5][6][7][11]

References

- 1. benchchem.com [benchchem.com]

- 2. Hypoxia-inducible factor-1 (HIF-1) promotes its degradation by induction of HIF-α-prolyl-4-hydroxylases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting HIF-1α by Natural and Synthetic Compounds: A Promising Approach for Anti-Cancer Therapeutics Development | MDPI [mdpi.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Prolyl-hydroxylase inhibitor-induced regeneration of alveolar bone and soft tissue in a mouse model of periodontitis through metabolic reprogramming - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Prolyl-hydroxylase inhibitor-induced regeneration of alveolar bone and soft tissue in a mouse model of periodontitis through metabolic reprogramming [frontiersin.org]

- 7. An injectable hydrogel-formulated inhibitor of prolyl-4-hydroxylase promotes T regulatory cell recruitment and enhances alveolar bone regeneration during resolution of experimental periodontitis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Stabilization of hypoxia-inducible factor-1α in buffer containing cobalt chloride for Western blot analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. resources.novusbio.com [resources.novusbio.com]

- 11. An injectable hydrogel-formulated inhibitor of prolyl-4-hydroxylase promotes T regulatory cell recruitment and enhances alveolar bone regeneration during resolution of experimental periodontitis - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Synthesis and Characterization of 1,4-DPCA Ethyl Ester

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 1,4-dihydrophenonthrolin-4-one-3-carboxylic acid (1,4-DPCA) ethyl ester. 1,4-DPCA is a potent inhibitor of prolyl-4-hydroxylase, an enzyme crucial in the degradation of Hypoxia-Inducible Factor-1α (HIF-1α).[1][2] By stabilizing HIF-1α, 1,4-DPCA and its derivatives are valuable tools in research areas such as tissue regeneration and cancer therapy.[3][4][5] This document outlines a detailed protocol for the synthesis of the ethyl ester derivative of 1,4-DPCA via Fischer esterification. Furthermore, it provides a thorough guide to the characterization of the resulting ester using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). All quantitative data is presented in clear, tabular format, and key experimental workflows and biological pathways are visualized using Graphviz diagrams to facilitate understanding.

Introduction

1,4-dihydrophenonthrolin-4-one-3-carboxylic acid (1,4-DPCA) is a small molecule inhibitor of prolyl-4-hydroxylase domain (PHD) enzymes.[1][2] These enzymes play a critical role in the regulation of HIF-1α, a transcription factor that governs cellular responses to hypoxia. Under normoxic conditions, PHDs hydroxylate proline residues on HIF-1α, targeting it for proteasomal degradation. Inhibition of PHDs by 1,4-DPCA prevents this degradation, leading to the stabilization and activation of HIF-1α, even in the presence of oxygen.[4] This activation triggers the transcription of various genes involved in angiogenesis, erythropoiesis, and glucose metabolism.[1][2]

The esterification of 1,4-DPCA to its ethyl ester derivative can potentially enhance its pharmacokinetic properties, such as cell permeability and bioavailability, making it a more effective compound for in vitro and in vivo studies. This guide details the synthesis and characterization of this promising derivative.

Synthesis of 1,4-DPCA Ethyl Ester

The synthesis of this compound can be achieved through a classic Fischer esterification reaction, which involves reacting the parent carboxylic acid with an excess of ethanol (B145695) in the presence of an acid catalyst.

Experimental Protocol: Fischer Esterification

Materials:

-

1,4-dihydrophenonthrolin-4-one-3-carboxylic acid (1,4-DPCA)

-

Anhydrous Ethanol (EtOH)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium Bicarbonate (NaHCO₃) solution (saturated)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a clean, dry round-bottom flask, dissolve 1,4-DPCA (1 equivalent) in anhydrous ethanol (a large excess, serving as both reactant and solvent).

-

Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the solution while stirring.

-

Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle.

-

Maintain the reflux for several hours (e.g., 4-6 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess ethanol using a rotary evaporator.

-

Dissolve the residue in dichloromethane (DCM).

-

Transfer the solution to a separatory funnel and wash it with a saturated sodium bicarbonate solution to neutralize the acid catalyst. Repeat the washing until no more gas evolves.

-

Wash the organic layer with brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the solution to remove the drying agent.

-

Evaporate the solvent under reduced pressure to obtain the crude this compound.

-

Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to yield the pure product.

Caption: Fischer Esterification Workflow for this compound.

Characterization of this compound

The successful synthesis of this compound must be confirmed through rigorous characterization. The primary techniques for structural elucidation are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Predicted Quantitative Data

The following table summarizes the expected quantitative data for the synthesized this compound.

| Parameter | Expected Value |

| Molecular Formula | C₁₅H₁₂N₂O₃ |

| Molecular Weight | 268.27 g/mol |

| ¹H NMR (Predicted) | Signals corresponding to the phenanthroline core, a |

| triplet for the methyl group of the ethyl ester, and a | |

| quartet for the methylene (B1212753) group of the ethyl ester. | |

| ¹³C NMR (Predicted) | Signals for the aromatic carbons of the phenanthroline |

| core, the carbonyl carbon of the ester, and the | |

| methylene and methyl carbons of the ethyl group. | |

| Mass Spec (ESI+) | [M+H]⁺ at m/z 269.09 |

Experimental Protocols for Characterization

Protocol for Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition:

-

For ¹H NMR, acquire a spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, use a proton-decoupled pulse sequence to obtain a spectrum with singlets for each unique carbon atom.

-

-

Data Analysis: Process the spectra using appropriate software. Chemical shifts should be referenced to the residual solvent peak. Integration of the ¹H NMR signals and the chemical shifts in both ¹H and ¹³C NMR spectra will be used to confirm the structure.

Protocol for Mass Spectrometry (MS):

-

Sample Preparation: Prepare a dilute solution of the purified this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

-

Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Data Acquisition: Infuse the sample solution into the ESI source and acquire the mass spectrum in positive ion mode.

-

Data Analysis: Look for the protonated molecular ion peak ([M+H]⁺) at the expected m/z value to confirm the molecular weight of the synthesized ester. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Biological Context: HIF-1α Signaling Pathway

1,4-DPCA and its ethyl ester derivative exert their biological effects by inhibiting prolyl-4-hydroxylase, which leads to the stabilization of HIF-1α. The following diagram illustrates this signaling pathway.

Caption: HIF-1α Stabilization by this compound.

Conclusion

This technical guide provides a framework for the synthesis and characterization of this compound. The outlined Fischer esterification protocol offers a straightforward method for its preparation, and the detailed characterization procedures using NMR and mass spectrometry are essential for structural verification. The provided visualizations of the synthesis workflow and the HIF-1α signaling pathway serve to enhance the understanding of the experimental process and the biological relevance of this compound. The development of derivatives like this compound is a critical step in advancing research into hypoxia-related physiological and pathological processes, offering potential for new therapeutic interventions.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. 1,4-DPCA | HIF/HIF Prolyl-Hydroxylase | TargetMol [targetmol.com]

- 3. 1,4 -DPCA breakthrough Drug For Tissue regeneration - Rapamycin Longevity News [rapamycin.news]

- 4. An injectable hydrogel-formulated inhibitor of prolyl-4-hydroxylase promotes T regulatory cell recruitment and enhances alveolar bone regeneration during resolution of experimental periodontitis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Prolyl-hydroxylase inhibitor-induced regeneration of alveolar bone and soft tissue in a mouse model of periodontitis through metabolic reprogramming - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the Therapeutic Potential of 1,4-DPCA Ethyl Ester: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4-dihydrophenonthrolin-4-one-3-carboxylic acid (1,4-DPCA) and its ethyl ester prodrug are potent inhibitors of prolyl-4-hydroxylase (PHD) and Factor Inhibiting HIF (FIH). By preventing the degradation of Hypoxia-Inducible Factor-1 alpha (HIF-1α), these compounds have emerged as significant candidates for therapeutic intervention, particularly in the field of regenerative medicine. This technical guide provides a comprehensive overview of the mechanism of action, experimental protocols, and available data on 1,4-DPCA and its ethyl ester, with a focus on their potential to promote tissue regeneration. While quantitative pharmacokinetic data remains a key area for further investigation, existing in vitro and in vivo studies demonstrate a promising therapeutic profile for the stabilization of HIF-1α in various pathological conditions.

Mechanism of Action: HIF-1α Stabilization

Under normoxic conditions, the alpha subunit of the transcription factor HIF-1 is continuously targeted for proteasomal degradation. This process is initiated by the hydroxylation of specific proline residues by prolyl-4-hydroxylase domain (PHD) enzymes and asparagine residues by Factor Inhibiting HIF (FIH), both of which are oxygen-dependent dioxygenases. Hydroxylation allows for the binding of the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, leading to ubiquitination and subsequent degradation of HIF-1α.

1,4-DPCA acts as a competitive inhibitor of both PHD and FIH. By blocking these enzymes, 1,4-DPCA prevents the hydroxylation of HIF-1α, leading to its stabilization and accumulation even in the presence of oxygen. The stabilized HIF-1α then translocates to the nucleus, where it dimerizes with HIF-1β and binds to Hypoxia-Response Elements (HREs) in the promoter regions of target genes. This initiates the transcription of a wide array of genes involved in angiogenesis, metabolic adaptation, cell survival, and inflammation. 1,4-DPCA ethyl ester is the ethyl ester of 1,4-DPCA and is believed to act as a prodrug, being hydrolyzed to the active carboxylic acid form, 1,4-DPCA, in vivo.[1][2]

dot

Quantitative Data

Table 1: In Vitro Inhibitory Activity of 1,4-DPCA

| Target Enzyme | IC50 (µM) | Cell Line/System | Reference |

| Prolyl-4-hydroxylase | 2.4 | Human foreskin fibroblasts | [3] |

| Factor Inhibiting HIF (FIH) | 60 | N/A | [3] |

Table 2: In Vivo Effects of 1,4-DPCA/hydrogel in a Mouse Model of Ligature-Induced Periodontitis

| Parameter | Treatment Group | Observation | Reference |

| Alveolar Bone Regeneration | 1,4-DPCA/hydrogel | Significantly increased bone regeneration compared to vehicle control. | [4][5] |

| Gingival HIF-1α Protein Levels | 1,4-DPCA/hydrogel | Significantly increased compared to vehicle control. | [4][5][6] |

| Osteogenic Gene Expression | 1,4-DPCA/hydrogel | Elevated expression of osteogenic genes. | [4][5][6] |

| Pro-inflammatory Cytokine Gene Expression | 1,4-DPCA/hydrogel | Decreased expression of pro-inflammatory cytokine genes. | [4][5][6] |

| FOXP3+ T regulatory (Treg) Cells | 1,4-DPCA/hydrogel | Increased abundance in periodontal tissue. | [4][5] |

Experimental Protocols

In Vivo Ligature-Induced Periodontitis Mouse Model

This model is utilized to study bone loss and subsequent regeneration in response to therapeutic intervention.

dot

Methodology:

-

Animal Model: C57BL/6 mice are typically used for this model.

-

Anesthesia: Mice are anesthetized using an appropriate method, such as intraperitoneal injection of ketamine and xylazine.

-

Ligature Placement: A silk suture (e.g., 5-0 or 6-0) is placed around the maxillary second molar to induce bacterial accumulation and inflammation.

-

Induction Phase: The ligature is left in place for a period of 10 days to induce significant alveolar bone loss.

-

Ligature Removal and Treatment: After 10 days, the ligature is removed, and treatment is initiated. For studies involving 1,4-DPCA, a hydrogel formulation is often administered via subcutaneous injection.

-

Resolution Phase: The animals are monitored for a defined period (e.g., 5 to 15 days) to allow for tissue regeneration.

-

Analysis: At the end of the study period, various analyses are performed, including:

-

Micro-computed Tomography (Micro-CT): To quantify alveolar bone volume and regeneration.

-

Histology: To examine tissue morphology and cellular infiltration.

-

Immunoblotting: To measure the levels of specific proteins, such as HIF-1α, in gingival tissue lysates.

-

Quantitative Polymerase Chain Reaction (qPCR): To analyze the expression of osteogenic and inflammatory genes.

-

Flow Cytometry: To quantify specific immune cell populations, such as T regulatory cells.

-

Immunoblotting for HIF-1α

Due to the rapid degradation of HIF-1α under normoxic conditions, specific precautions must be taken during sample preparation.

Protocol:

-

Tissue Lysis: Gingival tissue is rapidly homogenized in ice-cold lysis buffer (e.g., RIPA buffer) supplemented with a cocktail of protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a standard assay, such as the bicinchoninic acid (BCA) assay.

-

SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked with a suitable blocking buffer (e.g., 5% non-fat dry milk in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with a primary antibody specific for HIF-1α overnight at 4°C.

-

Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Preparation of 1,4-DPCA Hydrogel

A sustained-release formulation is often used to maintain therapeutic concentrations of 1,4-DPCA in vivo. This is commonly achieved by incorporating 1,4-DPCA into a biocompatible hydrogel.

dot

Methodology Overview:

While specific formulations may be proprietary, a common approach involves the conjugation of 1,4-DPCA to a biocompatible polymer such as polyethylene (B3416737) glycol (PEG).

-

Synthesis of PEG-DPCA Conjugates: 1,4-DPCA can be chemically conjugated to PEG through ester linkages.

-

Self-Assembly: In an aqueous environment, these amphiphilic PEG-DPCA conjugates can self-assemble into nanostructures, such as nanofibers or micelles.

-

Hydrogel Formation: At sufficient concentrations, the entanglement of these nanostructures results in the formation of a hydrogel with shear-thinning properties, making it injectable.

-

Sustained Release: The ester linkages between PEG and 1,4-DPCA are susceptible to hydrolysis in vivo, leading to the gradual and sustained release of the active 1,4-DPCA molecule.

Therapeutic Potential and Future Directions

The ability of this compound to stabilize HIF-1α and modulate downstream pathways presents a significant therapeutic opportunity, particularly in regenerative medicine. Preclinical studies have demonstrated its efficacy in promoting the regeneration of both bone and soft tissues. The underlying mechanism appears to involve not only the direct effects of HIF-1α on angiogenesis and cell metabolism but also a sophisticated interplay with the immune system, including the recruitment of T regulatory cells that contribute to a pro-regenerative microenvironment.

However, to advance the clinical development of this compound, several key areas require further investigation:

-

Pharmacokinetics and Metabolism: A thorough characterization of the absorption, distribution, metabolism, and excretion (ADME) profile of this compound and its active metabolite is essential. Understanding the pharmacokinetic parameters will be crucial for designing effective dosing regimens.

-

Long-term Safety: While short-term studies have not indicated significant toxicity, the long-term safety of chronic HIF-1α stabilization needs to be carefully evaluated.

-

Optimization of Delivery Systems: Further development and optimization of sustained-release formulations will be critical for maintaining therapeutic concentrations at the site of injury or disease.

-

Exploration of Other Therapeutic Areas: Given the central role of HIF-1α in various physiological and pathological processes, the therapeutic potential of this compound should be explored in other indications, such as ischemic diseases, chronic wounds, and inflammatory conditions.

References

- 1. Supramolecular Polymer Hydrogels for Drug-Induced Tissue Regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers in Dental Medicine | Articles [frontiersin.org]

- 3. nichd.nih.gov [nichd.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. scilit.com [scilit.com]

- 6. Frontiers | Editorial: Frontiers in dental medicine: highlights in systems integration 2021/22 [frontiersin.org]

The Influence of 1,4-DPCA Ethyl Ester on Gene Expression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4-dihydrophenonthrolin-4-one-3-carboxylic acid (1,4-DPCA) and its ethyl ester derivative are potent small molecule inhibitors of prolyl-4-hydroxylase domain (PHD) enzymes and Factor Inhibiting HIF (FIH). By preventing the degradation of Hypoxia-Inducible Factor 1-alpha (HIF-1α), these compounds effectively simulate a hypoxic response, leading to the transcriptional activation of a wide array of genes. This guide provides an in-depth technical overview of the effects of 1,4-DPCA ethyl ester on gene expression, with a focus on its mechanism of action, resultant signaling pathways, and a summary of known gene expression changes. Detailed experimental protocols for studying these effects are also provided to facilitate further research in this area.

Introduction: Mechanism of Action

Under normoxic conditions, the transcription factor HIF-1α is continuously synthesized and rapidly degraded. This degradation is mediated by prolyl-4-hydroxylase domain (PHD) enzymes, which hydroxylate specific proline residues on HIF-1α. This hydroxylation event allows the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex to recognize and target HIF-1α for proteasomal degradation.

1,4-DPCA acts as a competitive inhibitor of PHDs, preventing the hydroxylation of HIF-1α.[1] This leads to the stabilization and accumulation of HIF-1α, even in the presence of normal oxygen levels. Stabilized HIF-1α then translocates to the nucleus, dimerizes with the constitutively expressed HIF-1β subunit, and binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes, thereby activating their transcription.[2] 1,4-DPCA has also been shown to inhibit Factor Inhibiting HIF (FIH), further promoting HIF-1α transcriptional activity.[1]

The ethyl ester of 1,4-DPCA is understood to function as a prodrug. Esterase enzymes present in vivo are presumed to hydrolyze the ethyl ester, releasing the active carboxylic acid form, 1,4-DPCA. This enhances the bioavailability of the active compound.[3][4][5]

Signaling Pathway

The stabilization of HIF-1α by this compound initiates a signaling cascade that affects multiple cellular processes, including angiogenesis, metabolic reprogramming, and inflammation. A simplified representation of this pathway is depicted below.

Effects on Gene Expression

Treatment with 1,4-DPCA has been shown to modulate the expression of a variety of genes, primarily through the stabilization of HIF-1α. The following tables summarize the quantitative changes in gene expression observed in studies utilizing 1,4-DPCA. It is important to note that these studies predominantly used the carboxylic acid form of 1,4-DPCA, which is the active metabolite of the ethyl ester.

Pro-inflammatory and Regulatory T-cell Associated Genes

In a mouse model of periodontitis resolution, subcutaneous administration of a 1,4-DPCA hydrogel led to significant changes in the expression of key inflammatory and regulatory genes in gingival tissue, as measured by quantitative real-time PCR (qPCR).[6]

| Gene | Function | Fold Change (vs. Vehicle Control) | p-value |

| Il6 | Pro-inflammatory Cytokine | Decreased | < 0.05 |

| Il17a | Pro-inflammatory Cytokine | Decreased | < 0.05 |

| Tnf | Pro-inflammatory Cytokine | Decreased | < 0.05 |

| Foxp3 | Treg Transcription Factor | Increased | < 0.05 |

Angiogenesis-Related Genes

The same study also demonstrated an upregulation of genes associated with angiogenesis and cell migration, consistent with the known functions of HIF-1α.[6]

| Gene | Function | Fold Change (vs. Vehicle Control) | p-value |

| Vegfa | Angiogenesis Factor | Increased | < 0.05 |

| Cxcl12 | Chemokine (Cell Migration) | Increased | < 0.05 |

| Cxcr4 | Chemokine Receptor | Increased | < 0.05 |

Metabolic Reprogramming Genes

Studies have shown that 1,4-DPCA treatment can induce a shift towards aerobic glycolysis by upregulating key metabolic genes.[7][8]

| Gene | Function | Expression Change | p-value (where available) |

| Glut-1 | Glucose Transporter | Increased | 0.0922 |

| Gapdh | Glycolytic Enzyme | Increased | 0.0103 |

| Pdk1 | Pyruvate Dehydrogenase Kinase 1 | Increased | 0.0095 |

| Pgk1 | Phosphoglycerate Kinase 1 | Increased | 0.0001 |

| Ldh-a | Lactate Dehydrogenase A | Increased | 0.0439 |

Experimental Protocols

The following protocols provide a general framework for investigating the effects of this compound on gene expression.

In Vitro Cell Culture and Treatment

This protocol is adapted from studies on other PHD inhibitors and can be optimized for specific cell types.

-

Cell Culture: Culture human umbilical vein endothelial cells (HUVECs) or other relevant cell lines in appropriate media (e.g., EGM-2 for HUVECs, DMEM for HeLa).

-

Seeding: Seed cells in multi-well plates at a density that allows for logarithmic growth during the experiment.

-

Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in cell culture medium to achieve the desired final concentrations (e.g., 10 µM, 50 µM, 100 µM). Include a vehicle control (medium with the same concentration of DMSO) and a positive control for HIF-1α stabilization (e.g., cells cultured under hypoxic conditions (1% O₂) or treated with cobalt chloride (100 µM)).

-

Incubation: Treat the cells for a specified period (e.g., 16-24 hours).

-

RNA Extraction: Lyse the cells and extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. Include a DNase treatment step to remove any contaminating genomic DNA.

Gene Expression Analysis by RNA-Sequencing

This protocol provides a general outline for a comprehensive analysis of gene expression changes.

-

RNA Quality Control: Assess the quality and quantity of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer).

-

Library Preparation: Prepare sequencing libraries from the total RNA using a kit such as the TruSeq Stranded Total RNA Library Prep Kit with Ribo-Zero (Illumina) to deplete ribosomal RNA.

-

Sequencing: Perform paired-end sequencing on a high-throughput sequencing platform (e.g., Illumina NextSeq or NovaSeq).

-

Data Analysis:

-

Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.

-

Alignment: Align the reads to a reference genome (e.g., human genome GRCh38) using a splice-aware aligner like STAR.

-

Quantification: Count the number of reads mapping to each gene using tools such as featureCounts or HTSeq.

-

Differential Expression Analysis: Use packages like DESeq2 or edgeR in R to identify differentially expressed genes between the treated and control groups. Set a threshold for significance (e.g., adjusted p-value < 0.05 and log2 fold change > 1).

-

Pathway and Gene Ontology Analysis: Use tools like GSEA, DAVID, or Metascape to identify enriched biological pathways and gene ontology terms among the differentially expressed genes.

-

Validation of Gene Expression by Quantitative Real-Time PCR (qPCR)

This protocol is for validating the results obtained from RNA-sequencing or for targeted gene expression analysis.

-

cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).

-

qPCR Reaction: Set up qPCR reactions using a SYBR Green-based master mix (e.g., iQ SYBR Green Supermix, Bio-Rad) and gene-specific primers.

-

Primer Design: Design or obtain validated primers for the target genes and at least one stable housekeeping gene for normalization (e.g., GAPDH, ACTB, HPRT).

-

Thermal Cycling: Perform the qPCR on a real-time PCR system with a standard cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

-

Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene.

Conclusion

This compound is a valuable research tool for studying the multifaceted effects of HIF-1α stabilization on gene expression. Its ability to mimic hypoxia offers a powerful approach to investigate cellular responses to low oxygen and to explore potential therapeutic applications in areas such as tissue regeneration, angiogenesis, and cancer biology. The experimental protocols outlined in this guide provide a solid foundation for researchers to further elucidate the intricate gene regulatory networks governed by the HIF-1α pathway and to explore the full therapeutic potential of PHD inhibitors. Further studies, particularly high-throughput transcriptomic analyses, will be crucial for building a more comprehensive understanding of the global gene expression changes induced by this compound.

References

- 1. ibj.pasteur.ac.ir [ibj.pasteur.ac.ir]

- 2. RNA-seq analysis of PHD and VHL inhibitors reveals differences and similarities to the hypoxia response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vitro and in vivo evaluations of the metabolism, pharmacokinetics, and bioavailability of ester prodrugs of L-767,679, a potent fibrinogen receptor antagonist: an approach for the selection of a prodrug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Lipophilic activated ester prodrug approach for drug delivery to the intestinal lymphatic system - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods [scirp.org]

- 6. An injectable hydrogel-formulated inhibitor of prolyl-4-hydroxylase promotes T regulatory cell recruitment and enhances alveolar bone regeneration during resolution of experimental periodontitis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Gene Set - HIF1A [maayanlab.cloud]

- 8. RNA-seq analysis of PHD and VHL inhibitors reveals differences and similarities to the hypoxia response - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Development of 1,4-Dihydropyridine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,4-dihydropyridine (B1200194) (DHP) scaffold is a cornerstone in medicinal chemistry, representing a "privileged structure" that has given rise to a blockbuster class of cardiovascular drugs.[1] For over four decades, DHP derivatives have been among the most prescribed medications globally for the management of hypertension and angina pectoris.[2] Their journey from initial synthesis to ubiquitous clinical use is a testament to the power of structure-activity relationship (SAR) studies and the continual refinement of pharmacodynamic and pharmacokinetic properties. This technical guide provides an in-depth overview of the discovery, development, mechanism of action, synthesis, and biological evaluation of 1,4-dihydropyridine derivatives.

The story of DHPs begins with the Hantzsch pyridine (B92270) synthesis in 1882, a multi-component reaction that efficiently produces the dihydropyridine (B1217469) ring.[3] However, their pharmacological potential was not realized until the 1960s.[4][5] The prototypical DHP, nifedipine, was discovered to be a potent vasodilator, and its mechanism of action was later elucidated as the blockade of L-type voltage-gated Ca2+ channels.[4] This discovery opened the door for the development of subsequent generations of DHP calcium channel blockers with improved therapeutic profiles.[5]

Mechanism of Action: L-Type Calcium Channel Blockade

The primary pharmacological action of 1,4-dihydropyridine derivatives is the blockade of L-type voltage-gated calcium channels (CaV1).[1][2] These channels are crucial for regulating the influx of extracellular calcium ions into cells, a key event in many physiological processes, including vascular smooth muscle contraction.[6]

In vascular smooth muscle cells, the influx of Ca2+ through L-type channels initiates a signaling cascade that leads to vasoconstriction. The increased intracellular Ca2+ binds to calmodulin, and this complex then activates myosin light chain kinase (MLCK).[7][8] MLCK, in turn, phosphorylates the myosin light chains, enabling the interaction of myosin and actin filaments and resulting in muscle contraction.[2][7] By blocking the L-type calcium channels, 1,4-dihydropyridine derivatives reduce the intracellular calcium concentration, thereby inhibiting MLCK activation and promoting vasodilation.[6] This leads to a decrease in peripheral vascular resistance and, consequently, a lowering of blood pressure.[6]

The signaling pathway for vascular smooth muscle contraction and the point of intervention by 1,4-dihydropyridine derivatives is illustrated in the following diagram.

Caption: Signaling pathway of vascular smooth muscle contraction and DHP intervention.

Structure-Activity Relationship (SAR)

The pharmacological properties of 1,4-dihydropyridine derivatives are intricately linked to their chemical structure. Key structural features that govern their activity as calcium channel blockers have been extensively studied.[9]

-

The 1,4-Dihydropyridine Ring: This core structure is essential for activity.[9]

-

Substituents at the 2 and 6 Positions: Typically, these are small alkyl groups, such as methyl groups, which are important for maintaining the boat-like conformation of the dihydropyridine ring.

-

Esters at the 3 and 5 Positions: These ester groups are crucial for antagonistic activity. The nature of the ester substituent can influence the potency and duration of action.[9]

-

Aryl Group at the 4 Position: An aryl group, often a substituted phenyl ring, at this position is a fundamental requirement for optimal activity.[9] The substitution pattern on this aryl ring significantly impacts potency. Electron-withdrawing groups, particularly at the ortho or meta positions of the phenyl ring, generally enhance activity.[9]

Pharmacokinetics of 1,4-Dihydropyridine Derivatives

While sharing a common mechanism of action, 1,4-dihydropyridine derivatives exhibit significant variability in their pharmacokinetic profiles, which influences their clinical application and dosing regimens.[2] The development of newer generations of DHPs has focused on improving pharmacokinetic properties, such as increasing half-life and bioavailability, to provide more consistent and prolonged therapeutic effects.[5]

| Drug | Half-life (t½) (hours) | Time to Peak Plasma Concentration (Tmax) (hours) | Oral Bioavailability (%) | Protein Binding (%) |

| Amlodipine | 30 - 50 | 6 - 12 | 64 - 90 | ~93 |

| Felodipine | ~24 | ~1.5 | ~15 | >99 |

| Isradipine | ~8 | ~1.5 | 15 - 24 | ~95 |

| Lercanidipine | 8 - 10 | 1.5 - 3 | ~10 | >98 |

| Nicardipine | 2 - 4 | 0.5 - 2 | ~35 | >95 |

| Nifedipine | 4 - 7 (immediate-release) | 0.5 - 1 (immediate-release) | 56 - 77 | 92 - 98 |

| Nisoldipine | Not specified | ~9.2 | ~5 | >99 |

| Benidipine | Not specified | ~2 | Not specified | >98 |

| Cilnidipine | 7.5 | 1.8 - 2.2 | Not specified | Not specified |

Data compiled from multiple sources.[2]

Experimental Protocols

Synthesis: Hantzsch Dihydropyridine Synthesis of Nifedipine

The Hantzsch synthesis is a classic and versatile method for the preparation of 1,4-dihydropyridine derivatives.[3][10] The following is a representative protocol for the synthesis of Nifedipine.

Materials:

-

Methyl acetoacetate (B1235776)

-

Concentrated ammonia (B1221849) solution (35% in water)

-

Round-bottom flask (50 mL)

-

Condenser

-

Heating mantle or oil bath

-

Ice-water bath

-

Suction filtration apparatus

-

Recrystallization solvent (e.g., methanol)

Procedure:

-

Reaction Setup: In a 50 mL round-bottom flask, combine 2-nitrobenzaldehyde (e.g., 2.27 g, 15.0 mmol), methyl acetoacetate (e.g., 4.0 mL, 37.1 mmol), and methanol (e.g., 4 mL).[11]

-